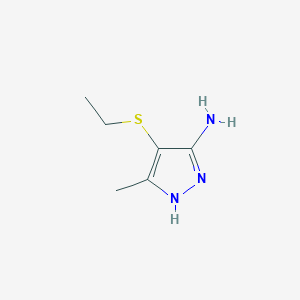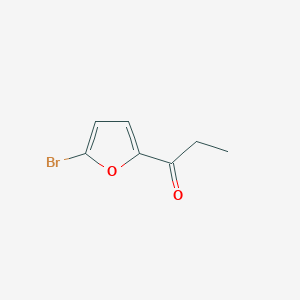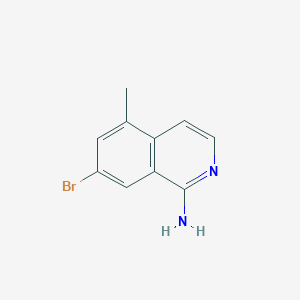
5-Fluoro-2-methyl-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methyl-4-nitrobenzoic acid is an aromatic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methyl-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Another method involves the oxidation of 5-fluoro-2-methyl-4-nitrotoluene. This process uses an oxidizing agent such as potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and minimize the formation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the fluorine atom.
Esters: Formed by esterification of the carboxylic acid group.
Applications De Recherche Scientifique
5-Fluoro-2-methyl-4-nitrobenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-nitrobenzoic acid: Similar structure but lacks the methyl group.
4-Fluoro-2-nitrobenzoic acid: Similar structure but with different substitution pattern.
5-Fluoro-2-methylbenzoic acid: Lacks the nitro group.
Uniqueness
5-Fluoro-2-methyl-4-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6FNO4 |
|---|---|
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
5-fluoro-2-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) |
Clé InChI |
SSKFBMBDDWDANR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)




![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)




![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)


